molecular formula C19H18ClFN2O2 B4902051 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide

1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B4902051
M. Wt: 360.8 g/mol
InChI Key: DPZQLLNJFJQDJH-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl carbonyl group and a 2-fluorophenyl amide group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-7-5-14(6-8-15)19(25)23-11-9-13(10-12-23)18(24)22-17-4-2-1-3-16(17)21/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZQLLNJFJQDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed piperidine rings.

    Introduction of the 4-chlorophenyl carbonyl group: This step involves the acylation of the piperidine ring with 4-chlorobenzoyl chloride under basic conditions.

    Introduction of the 2-fluorophenyl amide group: The final step involves the reaction of the intermediate with 2-fluoroaniline to form the desired amide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperidine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.

    Phenyl carbonyl compounds: Compounds with similar phenyl carbonyl groups but different amide or piperidine substituents.

    Fluorophenyl amides: Compounds with similar fluorophenyl amide groups but different piperidine or phenyl carbonyl substituents.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and properties compared to other similar compounds.

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